molecular formula C22H20O3 B6339081 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, 95% CAS No. 1171924-93-8

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, 95%

Cat. No. B6339081
CAS RN: 1171924-93-8
M. Wt: 332.4 g/mol
InChI Key: CDPFJCHYQYCBSY-UHFFFAOYSA-N
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Description

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, 95% (2-BEHBA-ME) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a melting point of around 80°C and a boiling point of approximately 230°C. It is soluble in organic solvents such as methanol, ethanol, and acetone and is insoluble in water. 2-BEHBA-ME has been used in a variety of scientific research applications, including as a synthetic intermediate in the synthesis of various organic compounds, as a model compound for the study of chemical reactions, and as a probe for the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Intermediates

The study of derivatives and intermediates related to benzoic acid esters, such as the synthesis and characterization of compounds, is pivotal in organic synthesis. For example, the synthesis of 4-hydroxy[1-13C]benzoic acid and related compounds demonstrates the utility of these molecules in organic syntheses, including esterification and alkylation reactions. These processes are fundamental for producing esters, phenols, and hydroxy acids, which serve as key intermediates in the synthesis of more complex molecules (Lang, Lang-Fugmann, & Steglich, 2003). Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid through acetone and ethyl formate highlights the methodological advancements in synthesizing hydroxy benzoic acid derivatives, proving their importance as building blocks in chemical syntheses (Che Qing-ming et al., 2006).

Corrosion Inhibition

Derivatives of benzoic acid esters have been researched for their application in corrosion inhibition. A study focusing on the synthesis of methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and their corrosion inhibition properties on mild steel in acidic media underscores the potential of these compounds in protecting metals from corrosion. These findings not only illustrate the compounds' efficacy as corrosion inhibitors but also their application in material science for extending the life of metals in corrosive environments (Arrousse et al., 2021).

Advanced Organic Synthesis and Material Science

The development of novel synthetic routes and the study of molecular structures are crucial areas of research involving benzoic acid esters. For instance, the design and synthesis of complex molecules like (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid demonstrate sophisticated synthetic strategies that could be applied to the synthesis of similar benzoic acid esters. These methodologies not only advance the field of organic chemistry but also contribute to material science by providing new compounds with potential applications in various industries (Das & Kabalka, 2008).

properties

IUPAC Name

methyl 2-hydroxy-6-[2-(4-phenylphenyl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-25-22(24)21-19(8-5-9-20(21)23)15-12-16-10-13-18(14-11-16)17-6-3-2-4-7-17/h2-11,13-14,23H,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPFJCHYQYCBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester

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